2-Methyl-1-benzofuran-5-ol

Description

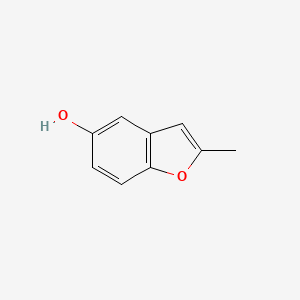

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-benzofuran-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLPUCZWTPHFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343520 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6769-56-8 | |

| Record name | 2-Methyl-1-benzofuran-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-1-benzofuran-5-ol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1][2] Within this vast chemical space, 2-Methyl-1-benzofuran-5-ol emerges as a compound of significant interest, offering a versatile platform for further chemical exploration and drug design. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectral characteristics, physicochemical properties, and a perspective on its potential biological significance. By synthesizing available data and projecting logical experimental pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel benzofuran-based molecules.

Molecular Structure and Physicochemical Properties

This compound, a substituted benzofuran, possesses a fused ring system consisting of a benzene ring and a furan ring. The presence of a hydroxyl group at the 5-position and a methyl group at the 2-position significantly influences its chemical behavior and potential biological activity.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Methyl-1-benzofuran | 2-Methyl-2,3-dihydro-1-benzofuran-5-ol |

| CAS Number | 6769-56-8 | 4265-25-2 | 111580-01-9 |

| Molecular Formula | C₉H₈O₂ | C₉H₈O | C₉H₁₀O₂ |

| Molecular Weight | 148.16 g/mol | 132.16 g/mol | 150.177 g/mol [3] |

| logP (o/w) | 2.39 (Predicted) | 3.220 (Experimental)[4] | Not Available |

| Water Solubility | Predicted to be low | 160.4 mg/L @ 25 °C (Estimated)[4] | Not Available |

| Boiling Point | Not Available | 197-198 °C @ 760 mmHg[4] | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Appearance | Not Available | Colorless clear liquid (est.)[4] | Not Available |

Synthesis of the Benzofuran Core

Proposed Synthetic Pathway

A plausible route to this compound would likely start from a substituted phenol, such as 4-methoxyphenol, to introduce the oxygen atom at the desired position. The synthesis could proceed through the following conceptual steps:

Figure 1: Proposed synthetic workflow for this compound.

Step-by-Step Methodological Considerations:

-

Propargylation of 4-Methoxyphenol: The synthesis would commence with the O-alkylation of 4-methoxyphenol with propargyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) to form the corresponding aryl propargyl ether. This reaction is a standard procedure for introducing the propargyl group onto a phenolic oxygen.

-

Intramolecular Cyclization: The resulting aryl propargyl ether would then undergo an intramolecular cyclization to form the benzofuran ring. This key step can be catalyzed by various reagents, including bases or transition metals (e.g., palladium, gold, or copper catalysts), which promote the 5-endo-dig cyclization. The choice of catalyst can be critical for achieving high regioselectivity and yield.

-

Demethylation: The final step would involve the demethylation of the methoxy group at the 5-position to yield the desired hydroxyl group. Boron tribromide (BBr₃) is a common and effective reagent for this transformation, although other demethylating agents could also be employed.

This proposed pathway is a logical and feasible approach based on established benzofuran synthesis methodologies.[3] Researchers would need to optimize the reaction conditions for each step to achieve the desired product with good purity and yield.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the target molecule are not available in the provided search results, we can predict the expected spectral features based on the analysis of related compounds.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the benzofuran core.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 2-position would be expected, likely in the range of δ 2.3-2.5 ppm.

-

Furan Proton: A singlet for the proton at the 3-position of the furan ring would likely appear around δ 6.2-6.5 ppm.

-

Aromatic Protons: The protons on the benzene ring will exhibit a characteristic splitting pattern. The proton at the 4-position would likely be a doublet, the proton at the 6-position a doublet of doublets, and the proton at the 7-position a doublet. The chemical shifts would be influenced by the electron-donating hydroxyl group.

-

Hydroxyl Proton: A broad singlet for the phenolic hydroxyl group would be observed, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data and confirm the carbon framework.

-

Methyl Carbon: A signal for the methyl carbon at the 2-position would be expected in the aliphatic region, around δ 14-16 ppm.

-

Furan Carbons: The carbons of the furan ring (C2 and C3) would resonate in the downfield region, with C2 being a quaternary carbon.

-

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals, with the carbon bearing the hydroxyl group (C5) shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic and furan ring C=C stretching vibrations would be present in the 1450-1600 cm⁻¹ region.

-

C-O Stretches: The C-O stretching vibrations of the furan ring and the phenolic hydroxyl group would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₉H₈O₂.

-

Fragmentation Pattern: Common fragmentation pathways for benzofurans involve the loss of CO, CHO, and methyl radicals. The fragmentation pattern would provide further structural confirmation. For instance, a significant fragment at m/z 133, corresponding to the loss of a methyl group, would be anticipated.[9]

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the electron-rich benzofuran ring system, the nucleophilic hydroxyl group, and the methyl group.

Figure 2: Key reactivity sites of this compound.

-

Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic substitution by the electron-donating hydroxyl group and the fused furan ring. Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, with the position of substitution directed by the existing substituents.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a versatile handle for further functionalization. It can undergo O-alkylation to form ethers and O-acylation to form esters, allowing for the introduction of a wide range of substituents to modulate the compound's properties.

-

Modification of the Methyl Group: While generally less reactive, the methyl group at the 2-position can potentially be functionalized through radical reactions or by conversion to a halomethyl group, which can then be displaced by various nucleophiles.

-

Transition Metal-Catalyzed Cross-Coupling Reactions: The benzofuran core can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, particularly if converted to a halide or triflate derivative. This opens up avenues for the synthesis of more complex and diverse molecular architectures.

Biological and Medicinal Chemistry Perspectives

Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] The structural features of this compound make it an attractive starting point for the design of novel therapeutic agents.

The presence of the phenolic hydroxyl group is particularly significant, as it can participate in hydrogen bonding interactions with biological targets and may also contribute to antioxidant activity through radical scavenging mechanisms. The methyl group at the 2-position can influence the compound's lipophilicity and steric profile, which are important determinants of its pharmacokinetic and pharmacodynamic properties.

While specific biological studies on this compound are not extensively reported in the searched literature, the broader class of benzofurans has been investigated for its interaction with various biological targets. For instance, some benzofuran derivatives have been explored as inhibitors of enzymes such as cholinesterases and as modulators of signaling pathways implicated in cancer and neurodegenerative diseases.[9]

The versatile reactivity of this compound allows for the systematic exploration of its structure-activity relationship (SAR). By modifying the hydroxyl and methyl groups and by introducing substituents onto the aromatic ring, libraries of novel compounds can be synthesized and screened for a wide range of biological activities.

Conclusion and Future Directions

This compound represents a valuable building block in the field of medicinal chemistry. Its straightforward, albeit not explicitly detailed, synthesis and the presence of multiple functional groups for further derivatization make it an attractive scaffold for the development of novel bioactive molecules. The predicted spectral and physicochemical properties provide a solid foundation for its identification and characterization.

Future research efforts should focus on the development of a robust and scalable synthesis of this compound and the comprehensive experimental characterization of its chemical and physical properties. Furthermore, the systematic biological evaluation of this compound and its derivatives is warranted to explore their therapeutic potential across various disease areas. The insights gained from such studies will undoubtedly contribute to the expanding landscape of benzofuran-based drug discovery.

References

- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

-

SpectraBase. (n.d.). 2-Methylbenzofuran. Wiley-VCH GmbH. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483–504. [Link]

- Patel, S. D., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal for Scientific Research & Development, 8(5).

-

The Good Scents Company. (n.d.). 2-methyl benzofuran. Retrieved from [Link]

-

EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 236-243. [Link]

-

PubChem. (n.d.). 2-Methylbenzofuran. National Center for Biotechnology Information. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

MDPI. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2023(3), M1657. [Link]

- American Chemical Society. (2026). RuPHOX-Ru-Catalyzed Asymmetric Chemoselective Hydrogenation of α-Methylene-γ/δ-carbonyl Carboxylic Acids. Organic Letters.

-

National Institute of Standards and Technology. (n.d.). Furan, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2014). Biological and Medicinal Significance of Benzofuran. Retrieved from [Link]

-

IJCPS. (2014). SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. International Journal of Chemical and Physical Sciences, 3(2). [Link]

-

ChemSrc. (n.d.). 2-Methyl-1-benzofuran-6-ol. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-(5-methyl-benzofuran-3-ylmethyl)-3H-[3][6][10] oxadiazole-2-thione and investigation of its spectroscopic, reactivity, optoelectronic and drug likeness properties by combined computational and experimental approach. Retrieved from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. Retrieved from [Link]

Sources

- 1. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. benchchem.com [benchchem.com]

- 4. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Benzofuran, 2-methyl- [webbook.nist.gov]

- 9. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Strategic Synthesis of 2-Methyl-1-benzofuran-5-ol from Hydroquinone: A Mechanistic and Practical Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 2-Methyl-1-benzofuran-5-ol, a valuable heterocyclic scaffold, commencing from the readily available and symmetrical precursor, hydroquinone. Benzofuran derivatives are integral to numerous natural products and pharmacologically active compounds, making their efficient synthesis a critical focus in medicinal chemistry.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and strategic rationale for a classical two-step synthesis involving Williamson ether formation followed by an acid-catalyzed cyclodehydration. We will explore the critical parameters governing reaction outcomes, address common challenges such as regioselectivity in the initial alkylation, and provide detailed, field-tested protocols. The aim is to equip researchers and drug development professionals with the expert knowledge required to successfully implement and adapt this synthesis for their specific applications.

Introduction: The Significance of the 5-Hydroxybenzofuran Scaffold

The benzofuran nucleus is a privileged structure in drug discovery, forming the core of many compounds with diverse biological activities, including antifungal, anti-inflammatory, and antitumor properties.[2][3] The 5-hydroxy substitution is particularly noteworthy, as the phenolic hydroxyl group can serve as a crucial hydrogen bond donor/acceptor, interacting with biological targets and influencing pharmacokinetic properties.[3] Synthesizing these molecules from simple, inexpensive, and symmetrical starting materials like hydroquinone presents an attractive, albeit challenging, proposition. The primary obstacle lies in achieving selective mono-functionalization of the hydroquinone ring. This guide elucidates a reliable strategy to overcome this challenge and construct the target molecule with high fidelity.

Overall Synthetic Strategy

The conversion of hydroquinone to this compound is most effectively approached via a two-part sequence. This strategy isolates the two key bond-forming events—the C-O ether linkage and the C-C bond of the furan ring—allowing for greater control and optimization at each stage.

-

Mono-O-Alkylation: A Williamson ether synthesis is employed to selectively react one of the phenolic hydroxyls of hydroquinone with chloroacetone, forming the key intermediate, 4-(2-oxopropoxy)phenol.

-

Acid-Catalyzed Cyclodehydration: The intermediate is then subjected to an intramolecular electrophilic aromatic substitution followed by dehydration, driven by a strong acid catalyst, to forge the furan ring and yield the final product.

Sources

An In-Depth Technical Guide to 2-Methyl-1-benzofuran-5-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Methyl-1-benzofuran-5-ol is a heterocyclic organic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest to the scientific and medicinal chemistry communities due to their wide-ranging pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and potential applications in drug discovery and development. The document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction

The benzofuran scaffold, a fusion of a benzene and a furan ring, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse biological activities.[1] The inherent versatility of the benzofuran nucleus allows for a wide range of structural modifications, leading to the development of compounds with tailored pharmacological profiles. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical properties and potential as a lead compound in various therapeutic areas.

Part 1: Chemical Identity and Structure

IUPAC Name and Synonyms

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound .

Common synonyms include:

-

2-Methyl-5-hydroxybenzofuran

-

5-Hydroxy-2-methylbenzofuran

Chemical Structure

The molecular structure of this compound consists of a benzofuran core with a methyl group substituted at the 2-position and a hydroxyl group at the 5-position.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₈O₂ | - |

| Molecular Weight | 148.16 g/mol | - |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | General knowledge |

| LogP | 2.39 (predicted) | [2] |

Part 2: Synthesis of this compound

The synthesis of 5-hydroxybenzofurans can be achieved through a PIDA (phenyliodine diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[3] This method offers a direct approach to functionalize the C(sp²)-H bond of hydroquinones.

Synthetic Scheme

A plausible synthetic route to this compound involves the reaction of hydroquinone with chloroacetone in the presence of a base, followed by acid-catalyzed cyclization.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Intermediate Ether

-

To a solution of hydroquinone (1 equivalent) in a suitable solvent such as acetone, add potassium carbonate (2 equivalents) as the base.

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude intermediate ether.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to this compound

-

Dissolve the purified intermediate ether in a suitable solvent like toluene.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Part 3: Spectroscopic Characterization

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic, furan, methyl, and hydroxyl protons.

Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

~2.40 (s, 3H): A singlet corresponding to the methyl protons at the 2-position.

-

~6.30 (s, 1H): A singlet for the proton at the 3-position of the furan ring.

-

~6.70-7.30 (m, 3H): A multiplet representing the three protons on the benzene ring.

-

~4.80 (s, 1H): A broad singlet for the hydroxyl proton at the 5-position, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

~14.0: Methyl carbon at C2.

-

~102.0: C3 of the furan ring.

-

~105.0 - 125.0: Aromatic carbons.

-

~150.0 - 155.0: Oxygen-bearing aromatic and furan carbons.

Infrared (IR) Spectroscopy

The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR (KBr, cm⁻¹):

-

3500-3200 (broad): O-H stretching vibration of the hydroxyl group.[10]

-

3100-3000: C-H stretching of the aromatic and furan rings.[11]

-

2950-2850: C-H stretching of the methyl group.

-

1620-1580: C=C stretching vibrations of the aromatic ring.

-

1250-1000: C-O stretching of the ether and phenol.[11]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide insights into the fragmentation pattern of the molecule.

Expected MS (EI, 70 eV) m/z (%):

-

148 (M⁺): Molecular ion peak.

-

133: [M - CH₃]⁺, loss of a methyl radical.

-

120: [M - CO]⁺, loss of carbon monoxide.

Part 4: Potential Applications in Drug Development

The benzofuran scaffold is a cornerstone in the development of new therapeutic agents.[1] Derivatives have demonstrated a remarkable breadth of biological activities, suggesting that this compound could be a valuable lead compound for further investigation in several key areas.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their potential as anticancer agents.[12][13][14] They can induce apoptosis in cancer cells through various mechanisms, including the modulation of key signaling pathways.[15][16] The cytotoxic effects of benzofuran derivatives are often evaluated using the MTT assay, which measures cell viability.[17]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][14][16][18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[4][14][18]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Benzofuran derivatives have shown promise as both antibacterial and antifungal compounds.[1][19] Notably, benzofuran-5-ol derivatives have been reported to exhibit potent antifungal activity.[1]

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility

-

Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10⁵ CFU/mL) according to CLSI guidelines.[20][21][22]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[6][23][24]

Caption: Workflow for antifungal susceptibility testing.

Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Benzofuran derivatives have been investigated for their neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory activities.[15][18][25][26][27][28] These compounds can protect neuronal cells from excitotoxicity and oxidative stress.

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxin such as glutamate or MPP⁺.

-

Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

-

Data Analysis: Compare the viability of treated cells to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders. The synthetic route is accessible, and the characterization methods are well-established. This guide provides a foundational framework for researchers to further explore the therapeutic potential of this and related benzofuran derivatives. Future studies should focus on the detailed biological evaluation of this compound to elucidate its mechanisms of action and to optimize its structure for enhanced potency and selectivity.

References

-

Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health. [Link]

-

MTT Cell Assay Protocol. (n.d.). [Link]

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (n.d.). National Institutes of Health. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). National Institutes of Health. [Link]

-

Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁. (2017, February 8). National Institutes of Health. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). National Institutes of Health. [Link]

-

The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (2022, May 4). Thieme. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. [Link]

-

2-Methylbenzofuran. (n.d.). PubChem. [Link]

-

2-methyl benzofuran, 4265-25-2. (n.d.). The Good Scents Company. [Link]

-

Benzofuran, 2-methyl-. (n.d.). National Institute of Standards and Technology. [Link]

-

Antifungal activity of two benzofuran-imidazoles in different experimental conditions. (1991, October). National Institutes of Health. [Link]

-

Spin-spin splitting and coupling - Coupling in 1H NMR. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

-

On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. (2023, August 23). National Institutes of Health. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). National Institutes of Health. [Link]

-

Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). National Institutes of Health. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. (2023, February 11). Chemistry LibreTexts. [Link]

-

CHEM 344 Shift Parameters.pdf. (n.d.). [Link]

-

Lab Eight:. Sensitivity Test Antifungal. (n.d.). [Link]

-

Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). (n.d.). National Institutes of Health. [Link]

-

Benzofuran, 2-methyl-. (n.d.). National Institute of Standards and Technology. [Link]

-

2-Methyl-1-benzofuran-6-ol. (n.d.). Chemsrc. [Link]

-

Antifungal Susceptibility Testing: Current Approaches. (n.d.). National Institutes of Health. [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). National Institutes of Health. [Link]

-

(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). ResearchGate. [Link]

-

12.7: Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). [Link]

-

Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis. (2019, August 28). National Institutes of Health. [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]

-

Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. (2018, July 27). Semantic Scholar. [Link]

-

IR Chart. (n.d.). [Link]

-

Benzofuran. (n.d.). SpectraBase. [Link]

-

(PDF) Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. (2017, February 8). ResearchGate. [Link]

Sources

- 1. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. mdpi.com [mdpi.com]

- 6. reviberoammicol.com [reviberoammicol.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzofuran, 2-methyl- [webbook.nist.gov]

- 9. dea.gov [dea.gov]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. cell lines ic50: Topics by Science.gov [science.gov]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

- 17. mdpi.com [mdpi.com]

- 18. broadpharm.com [broadpharm.com]

- 19. researchgate.net [researchgate.net]

- 20. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal activity of two benzofuran-imidazoles in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. tdcommons.org [tdcommons.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. researchgate.net [researchgate.net]

A Spectroscopic Guide to 2-Methyl-1-benzofuran-5-ol: NMR, IR, and MS Analysis

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-1-benzofuran-5-ol (CAS 59313-74-7), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Accurate structural elucidation is the cornerstone of drug discovery and development, making a thorough understanding of spectroscopic techniques paramount. This document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental best practices. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed reference for the characterization of this important molecular scaffold.

Introduction: The Significance of this compound

This compound belongs to the benzofuran class of oxygen-containing heterocyclic compounds, which are integral to numerous natural products and pharmacologically active molecules.[1] The fusion of a benzene ring with a furan ring creates a privileged scaffold that interacts with a variety of biological targets. The specific substitutions on this core, in this case, a methyl group at the 2-position and a hydroxyl group at the 5-position, critically influence its chemical properties and biological efficacy.

The unequivocal identification and purity assessment of such molecules are critical prerequisites for any further investigation, be it in assay development, lead optimization, or materials engineering. Spectroscopic analysis provides a non-destructive, detailed view into the molecular architecture, allowing for the confirmation of the chemical structure and the identification of functional groups. This guide synthesizes data from NMR, IR, and MS to provide a holistic and self-validating characterization of this compound.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignments, particularly in NMR analysis. The structure of this compound is presented below with the standard numbering convention used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The spectrum of this compound is characterized by distinct signals for the aromatic protons, the furan-ring proton, the methyl group, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data for this compound (Note: Data is synthesized from typical values for analogous structures. Actual experimental values may vary slightly based on solvent and instrument.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| 2-CH₃ | ~2.40 | s (singlet) | 3H | - |

| H-3 | ~6.25 | s (singlet) | 1H | - |

| H-4 | ~7.10 | d (doublet) | 1H | ~8.5 |

| H-6 | ~6.70 | dd (doublet of doublets) | 1H | ~8.5, 2.2 |

| H-7 | ~6.95 | d (doublet) | 1H | ~2.2 |

| 5-OH | ~8.70 | s (singlet, broad) | 1H | - |

Interpretation and Causality:

-

2-CH₃ (δ ~2.40 ppm): This singlet signal corresponds to the three protons of the methyl group at the C2 position. Its upfield chemical shift is typical for a methyl group attached to an electron-rich aromatic system. The singlet multiplicity indicates no adjacent protons within three bonds.

-

H-3 (δ ~6.25 ppm): The proton at the C3 position of the furan ring appears as a singlet. Its chemical shift is in the characteristic region for furanoid protons. The lack of coupling confirms the absence of a proton at the C2 position.

-

Aromatic Protons (δ 6.70-7.10 ppm): The three protons on the benzene ring exhibit a coupling pattern that is diagnostic of their relative positions. H-4 and H-6 show a large ortho-coupling (~8.5 Hz). H-6 is further split by a smaller meta-coupling to H-7 (~2.2 Hz), resulting in a doublet of doublets. H-7 appears as a doublet due to this meta-coupling.

-

5-OH (δ ~8.70 ppm): The hydroxyl proton signal is typically broad and appears as a singlet. Its chemical shift can be highly variable depending on concentration, temperature, and solvent due to hydrogen bonding. This signal will exchange with D₂O, a common technique for its confirmation.

¹³C NMR Analysis

Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound (Note: Data is synthesized from typical values for analogous structures and databases like ChemicalBook.[2][3] Actual experimental values may vary.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| 2-CH₃ | ~14.5 |

| C-3 | ~102.0 |

| C-4 | ~111.0 |

| C-6 | ~110.0 |

| C-7 | ~105.0 |

| C-3a | ~129.0 |

| C-7a | ~155.0 |

| C-2 | ~158.0 |

| C-5 | ~150.0 |

Interpretation and Causality:

-

Aliphatic Carbon (δ ~14.5 ppm): The signal for the methyl carbon (2-CH₃) appears at the highest field, as expected for an sp³ hybridized carbon.

-

Aromatic and Furanoid Carbons (δ 102.0-158.0 ppm): The remaining nine signals correspond to the carbons of the benzofuran ring. The carbons bearing oxygen atoms (C-2, C-5, C-7a) are significantly deshielded and appear at the lowest fields. The protonated carbons (C-3, C-4, C-6, C-7) are found in the mid-region of the aromatic spectrum. Quaternary carbons (C-3a, C-7a) can be identified through techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Experimental Protocol for NMR Spectroscopy

A self-validating NMR experiment requires careful sample preparation and parameter selection.

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton signal. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Employing DEPT-135 and DEPT-90 experiments can aid in distinguishing between CH, CH₂, and CH₃ groups, thus validating the assignments.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: Key IR Absorption Bands for this compound (Note: Data is synthesized from typical values for analogous structures found in sources like the NIST WebBook and other spectroscopic studies.)[5][6]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H stretch | Phenolic -OH |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic & Furan C-H |

| 2950 - 2850 | C-H stretch (sp³) | Methyl C-H |

| 1620 - 1580 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Aryl ether & Phenol |

Interpretation and Causality:

-

O-H Stretch (3600-3200 cm⁻¹): The most prominent feature is a broad, strong absorption band in this region, which is the hallmark of a hydrogen-bonded hydroxyl group. This provides unequivocal evidence for the phenolic -OH moiety.

-

C-H Stretches: Sharp peaks above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic and furan rings (sp² carbons), while peaks just below 3000 cm⁻¹ confirm the presence of the methyl group's C-H bonds (sp³ carbons).

-

C=C Stretch (1620-1580 cm⁻¹): Absorptions in this region are typical for the carbon-carbon double bond stretching vibrations within the aromatic benzene ring.

-

C-O Stretches (1250-1000 cm⁻¹): A strong, complex set of bands in the fingerprint region corresponds to the C-O stretching vibrations of both the furan's aryl ether linkage and the phenolic C-O bond.

Experimental Protocol for IR Spectroscopy

-

Methodology: The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition:

-

Record a background spectrum of the clean ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₉H₈O₂), the exact mass is 148.05 g/mol .

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization) (Note: Fragmentation patterns are predicted based on common fragmentation pathways for benzofurans.)[7][8]

| m/z (mass-to-charge) | Proposed Fragment | Interpretation |

| 148 | [C₉H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 133 | [M - CH₃]⁺ | Loss of the methyl group |

| 120 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 105 | [M - CH₃ - CO]⁺ | Subsequent loss of CO after methyl loss |

Interpretation and Causality:

-

Molecular Ion (m/z 148): The peak at m/z 148 corresponds to the intact molecule that has been ionized by the loss of one electron. This peak confirms the molecular weight of the compound.

-

Loss of Methyl (m/z 133): A common fragmentation pathway is the loss of the methyl radical from the molecular ion, resulting in a stable cation at m/z 133. This is a strong indicator of a methyl-substituted benzofuran.

-

Loss of Carbon Monoxide (m/z 120): Heterocyclic compounds like furans often undergo ring rearrangement and lose a stable neutral molecule like carbon monoxide (CO), leading to a peak at m/z 120.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR [m.chemicalbook.com]

- 3. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 4. dea.gov [dea.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzofuran [webbook.nist.gov]

- 7. Benzofuran, 2-methyl- [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

CAS number for 2-Methyl-1-benzofuran-5-ol

An In-Depth Technical Guide to 2-Methyl-1-benzofuran-5-ol

Introduction

This compound, a substituted benzofuran derivative, represents a class of heterocyclic compounds of significant interest to the scientific and pharmaceutical communities. The benzofuran scaffold is a core structural motif in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, and potential applications, grounding the discussion in established scientific principles and field-proven methodologies.

Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of all chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) Registry Number: 6769-56-8 .[3][4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6769-56-8 | [3][4] |

| Molecular Formula | C₉H₈O₂ | [3][4] |

| Molecular Weight | 148.16 g/mol | [3][4] |

| IUPAC Name | This compound | [5] |

| InChI Key | NDLPUCZWTPHFHN-UHFFFAOYSA-N | [3][4] |

| SMILES | Cc1cc2cc(O)ccc2o1 | [4] |

| logP (Octanol/Water) | 2.447 (Calculated) | [4] |

| McGowan's Volume | 110.490 ml/mol (Calculated) | [4] |

These identifiers and properties are critical for database searches, regulatory submissions, and predicting the compound's behavior in various chemical and biological systems. The calculated octanol/water partition coefficient (logP) suggests moderate lipophilicity, a key parameter influencing pharmacokinetic properties such as absorption and distribution.

Synthesis and Mechanistic Rationale

The proposed workflow begins with a readily available starting material, hydroquinone, and proceeds through an etherification followed by an intramolecular cyclization. This approach is chosen for its regiochemical control and use of well-understood, high-yielding reactions.

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1: Oxidation: Hydroquinone is oxidized to 1,4-benzoquinone. This step activates the ring for the subsequent nucleophilic addition. The choice of a mild oxidizing agent like sodium periodate prevents over-oxidation and unwanted side reactions.

-

Step 2: Nucleophilic Addition: Propargyl alcohol is added to the activated quinone. This reaction is a conjugate addition that introduces the three-carbon unit required to form the furan ring, including the precursor to the 2-methyl group.

-

Step 3: Intramolecular Cyclization: The key ring-forming step. Under acidic or metal-catalyzed conditions (e.g., using a gold or silver catalyst), the hydroxyl group attacks the alkyne, leading to the formation of the five-membered furan ring. This cyclization is highly efficient and regioselective, yielding the desired benzofuran core. Tautomerization then yields the final phenolic product.

This synthetic strategy is advantageous because it builds complexity from simple, commercially available precursors and allows for potential diversification by modifying the alkyne component to introduce different substituents at the 2-position.

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of a synthesized compound, a suite of analytical techniques must be employed. Each method provides a unique piece of structural information, and together they form a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. For this compound, both ¹H and ¹³C NMR would be essential.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet around 2.4 ppm), the furan proton (a singlet or narrow multiplet around 6.3 ppm), the aromatic protons on the benzene ring (showing a specific splitting pattern, likely an ABX system), and the phenolic hydroxyl proton (a broad singlet that can be exchanged with D₂O).

-

¹³C NMR: The carbon NMR would confirm the presence of nine unique carbon atoms, with chemical shifts corresponding to the methyl carbon, the sp² carbons of the benzofuran ring system, and the carbon bearing the hydroxyl group. Two-dimensional NMR experiments like HSQC and HMBC would be used to definitively assign all proton and carbon signals and confirm connectivity.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation from any impurities or residual solvents.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode.[8] The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight of C₉H₈O₂.[3][4] Key fragmentation patterns would likely involve the loss of a methyl group or cleavage of the furan ring, providing further structural confirmation.

-

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of a non-volatile organic compound.

-

Protocol: Reverse-Phase HPLC

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure sharp peak shapes.

-

Column: A C18 stationary phase column.

-

Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) to detect the aromatic system.

-

Analysis: The purity is determined by integrating the area of the main product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

-

Potential Applications in Drug Discovery

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to multiple biological targets.[2] This makes this compound and its derivatives promising candidates for drug development programs.

As a ROCK Inhibitor for Neurodegenerative Diseases

Recent research has identified benzofuran derivatives as novel inhibitors of Rho-associated protein kinase (ROCK).[9] The ROCK signaling pathway is implicated in the pathology of neurodegenerative conditions like Parkinson's disease, where it contributes to oxidative stress and neuronal cell death.

Caption: Hypothesized inhibition of the ROCK pathway by a benzofuran derivative.

A compound like this compound could act as a ROCK inhibitor, protecting neurons from damage induced by toxins like MPP⁺.[9] Its phenolic hydroxyl group and methyl-substituted furan ring could be key pharmacophoric features for binding to the kinase domain of the enzyme.

Modulator of Monoamine Systems

The benzofuran scaffold is also structurally related to psychoactive compounds that interact with monoamine transporters. Certain aminoalkyl benzofurans have been investigated as alternatives to MDMA, acting as releasing agents for serotonin, norepinephrine, and dopamine.[10] While this compound itself is not an aminoalkyl derivative, it serves as a valuable chemical intermediate for the synthesis of more complex analogs aimed at treating conditions like post-traumatic stress disorder (PTSD).[5][10]

Conclusion

This compound (CAS: 6769-56-8) is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis can be achieved through robust and scalable chemical strategies, and its identity and purity can be rigorously confirmed using standard analytical protocols. The established biological activities of the benzofuran scaffold, particularly in neuroprotective and psychoactive contexts, position this molecule and its derivatives as compelling subjects for future research and development. This guide provides the foundational technical knowledge required for scientists to confidently incorporate this compound into their research endeavors.

References

-

This compound | CAS: 6769-56-8 . Finetech Industry Limited.

-

2-methyl benzofuran, 4265-25-2 . The Good Scents Company.

-

2-methyl-1-benzofuran-5-carboxylic acid Formula . ECHEMI.

-

2-Methyl-2,3-dihydro-1-benzofuran-5-ol . Benchchem.

-

Methyl 2-methyl-1-benzofuran-5-carboxylate price & availability . MOLBASE.

-

Benzofuran, 2-methyl- . National Institute of Standards and Technology (NIST) WebBook.

-

Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells . PubMed.

-

Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8) . Cheméo.

-

2-methyl-benzofuran-5-carboxylic acid . Sigma-Aldrich.

-

2-Methyl-1-benzofuran-5-carboxylate . PubChem, National Center for Biotechnology Information.

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy . DEA.gov.

-

2-Methylbenzofuran . PubChem, National Center for Biotechnology Information.

-

Regioselective Synthesis of Benzofuranones and Benzofurans . Beaudry Research Group, Oregon State University.

-

2-methyl-1-benzofuran - 4265-25-2 . ChemicalBook.

-

2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid . National Institutes of Health (NIH).

-

Reddit post on a related chemical structure . Reddit.

-

Bioactive Benzofuran derivatives: A review . PubMed.

-

Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine . PubMed.

Sources

- 1. 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 6769-56-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. benchchem.com [benchchem.com]

- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 7. dea.gov [dea.gov]

- 8. Benzofuran, 2-methyl- [webbook.nist.gov]

- 9. Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Methyl-1-benzofuran-5-ol: Strategies and Methodologies

Abstract: 2-Methyl-1-benzofuran-5-ol is a key heterocyclic scaffold found in numerous biologically active compounds and natural products, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development.[1] This guide provides an in-depth analysis of established synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind key experimental choices. We will explore detailed reaction mechanisms, present step-by-step protocols, and offer a comparative analysis of the primary synthetic strategies, grounded in authoritative references.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Specifically, the 5-hydroxy substitution pattern, as seen in this compound, is a common feature in many natural products and serves as a crucial handle for further functionalization in the development of novel therapeutics.[3] The efficient and scalable synthesis of this core structure is therefore a critical step in the drug discovery pipeline. This guide will focus on the most prevalent and practical approaches, primarily revolving around the strategic use of hydroquinone or p-benzoquinone as foundational starting materials.

Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves the formation of the furan ring onto a pre-existing phenolic structure. This can be achieved by forming the C2-C3 and the C3a-O1 bonds.

Figure 1: Retrosynthetic analysis of this compound.

This analysis points to two primary starting material classes:

-

A C6 phenolic core: Hydroquinone or its oxidized form, p-benzoquinone, provides the benzene ring and the C5-hydroxyl group.

-

A C3 building block: A three-carbon unit, typically an acetone equivalent or a β-ketoester, is required to form the methyl-substituted furan ring.

The core of the synthesis lies in the effective coupling of these two components followed by an intramolecular cyclization to construct the benzofuran ring system.

Primary Synthetic Route: The Reaction of Quinones with β-Dicarbonyl Compounds

One of the most direct and widely employed methods for synthesizing 5-hydroxybenzofurans involves the reaction of p-benzoquinone or hydroquinone with a β-dicarbonyl compound, such as ethyl acetoacetate or acetylacetone.[3][4] This approach leverages a tandem Michael addition and subsequent cyclization/aromatization sequence.

Rationale and Mechanism

This strategy is powerful because it constructs the carbon and ether linkages of the furan ring in a highly convergent manner. The reaction can proceed through two main mechanistic pathways depending on the starting material.

Pathway A: Starting from Hydroquinone

-

Oxidation: Hydroquinone is first oxidized in situ to the more electrophilic p-benzoquinone. This step is crucial as hydroquinone itself is not susceptible to Michael addition. Oxidants like phenyliodine(III) diacetate (PIDA) are commonly used.[3]

-

Michael Addition: The enolate of the β-dicarbonyl compound (e.g., ethyl acetoacetate) acts as a nucleophile and attacks the p-benzoquinone in a 1,4-conjugate addition (Michael addition).

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization where the hydroxyl group of the hydroquinone moiety attacks one of the carbonyl carbons of the added side chain.

-

Dehydration/Aromatization: A subsequent dehydration step eliminates water and re-aromatizes the system to form the stable 5-hydroxybenzofuran ring.

Figure 2: Reaction pathway from hydroquinone.

Pathway B: Starting Directly from p-Benzoquinone

This is a more direct approach where the Michael addition is the first step. The reaction is often catalyzed by a Lewis acid (like CuBr₂/BF₃·OEt₂) to activate the benzoquinone and facilitate the addition of the nucleophile.[3] The subsequent cyclization and aromatization steps follow a similar course as described above.

Experimental Protocol: PIDA-Mediated Synthesis from Hydroquinone

This protocol is adapted from methodologies described for the synthesis of 5-hydroxybenzofurans via oxidative coupling.[3][5]

Materials:

-

Hydroquinone

-

Ethyl acetoacetate

-

Phenyliodine(III) diacetate (PIDA)

-

Zinc Iodide (ZnI₂)

-

Chlorobenzene (PhCl) or other suitable high-boiling solvent

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroquinone (1.0 equiv.), ethyl acetoacetate (2.0 equiv.), and ZnI₂ (0.5 equiv.) under an argon atmosphere.

-

Solvent Addition: Add anhydrous chlorobenzene to the flask to achieve a suitable concentration (e.g., 0.1 M).

-

Initiation: Add PIDA (1.1 equiv.) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 95-130 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate (to quench excess PIDA), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the 5-hydroxybenzofuran-3-carboxylate product.

-

Hydrolysis and Decarboxylation: The resulting ester is then hydrolyzed (e.g., using NaOH in methanol/water) and subsequently decarboxylated by heating in the presence of an acid to yield the final product, this compound.

Alternative Synthetic Strategies

While the quinone-based route is common, other strategies have been developed, often starting from substituted phenols.

Synthesis from Substituted Phenols and Alkynes

Palladium- and copper-catalyzed Sonogashira coupling between iodophenols and terminal alkynes, followed by intramolecular cyclization, is a powerful method for constructing the benzofuran ring.[6][7]

Starting Materials:

-

4-Iodohydroquinone (or a protected version)

-

Propyne (or a suitable equivalent)

Mechanism:

-

Sonogashira Coupling: The iodophenol is coupled with propyne using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in the presence of a base like triethylamine.[6]

-

Intramolecular Cyclization: The resulting ortho-alkynylphenol intermediate undergoes a base- or metal-catalyzed 5-exo-dig cyclization to form the benzofuran ring.

-

Deprotection: If a protecting group was used for the second hydroxyl group, it is removed in a final step.

Figure 3: Synthesis via Sonogashira coupling and cyclization.

Comparative Analysis of Starting Materials and Routes

| Starting Material | Synthetic Route | Advantages | Disadvantages |

| Hydroquinone / p-Benzoquinone | Michael Addition / Cyclization | Commercially available, inexpensive starting materials. High convergence.[4] | Can suffer from side reactions and polymerization. May require multiple steps if decarboxylation is needed.[3] |

| Substituted Phenols (e.g., 4-Iodohydroquinone) | Sonogashira Coupling / Cyclization | High yields and good functional group tolerance.[7] | Requires more expensive catalysts (Palladium). Starting materials can be less accessible. |

| Vanillin Derivatives | Claisen Rearrangement | Utilizes readily available natural product derivatives.[8] | Often involves multiple steps including protection and deprotection.[8] |

Purification and Characterization

Purification:

-

Column Chromatography: The primary method for purifying the final product and intermediates is flash column chromatography using silica gel with a mobile phase typically consisting of a mixture of hexane and ethyl acetate.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for final purification.

Characterization: The structure of this compound (CAS 6769-56-8) is confirmed using standard analytical techniques.[9][10]

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the furan ring proton, the methyl group, and the hydroxyl proton.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to its molecular weight (148.16 g/mol ).[9]

-

Infrared (IR) Spectroscopy: Will display a characteristic broad peak for the O-H stretch of the phenolic group and peaks corresponding to C-O and aromatic C-H stretches.

Conclusion

The synthesis of this compound is most efficiently achieved through the reaction of hydroquinone or p-benzoquinone with a suitable C3 synthon like ethyl acetoacetate. This method is advantageous due to the low cost of starting materials and the convergent nature of the tandem reaction sequence.[3][4] Alternative methods, such as those employing transition metal-catalyzed cross-coupling reactions, offer high efficiency and substrate scope but often come at a higher cost.[6][7] The choice of synthetic route will ultimately depend on factors such as scale, cost, and the availability of specific starting materials and reagents. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to access this important chemical intermediate.

References

-

ResearchGate. (2025). Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Available at: [Link]

-

Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Available at: [Link]

-

NIST WebBook. (n.d.). 2-Methyl-5-hydroxybenzofuran. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8). Available at: [Link]

-

ResearchGate. (2022). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. 2-Methyl-5-hydroxybenzofuran [webbook.nist.gov]

- 10. 2-Methyl-5-hydroxybenzofuran (CAS 6769-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

Preliminary Biological Screening of 2-Methyl-1-benzofuran-5-ol: A Strategic Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in numerous biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities.[1][2][3][4] This guide introduces a comprehensive, multi-tiered strategy for the preliminary biological screening of 2-Methyl-1-benzofuran-5-ol, a novel derivative with potential therapeutic value. As a Senior Application Scientist, the following framework is designed not as a rigid template, but as a logical and efficient pathway to systematically evaluate the foundational bioactivities of this compound. We will detail the rationale and step-by-step protocols for a primary screening cascade covering cytotoxicity, antioxidant, anti-inflammatory, and antimicrobial activities. The objective is to generate a foundational dataset that can identify promising "hits," justify further investigation, and guide the subsequent stages of drug discovery.

Introduction: The Rationale for Screening

The Benzofuran Scaffold: A Cornerstone of Medicinal Chemistry

Benzofuran and its derivatives are of significant interest to medicinal chemists due to their versatile biological profiles, which include anticancer, anti-inflammatory, antioxidant, antiviral, and antimicrobial properties.[3][4][5] The fused benzene and furan ring system provides a unique structural architecture that can be readily functionalized to modulate activity and selectivity.[1] The widespread therapeutic application of benzofuran-containing drugs underscores the value of exploring novel analogues for new pharmacological leads.[3]

Compound Profile: this compound

The subject of this guide, this compound, combines the core benzofuran structure with a methyl group at the 2-position and a critical hydroxyl group at the 5-position. The phenolic hydroxyl group, in particular, is a strong indicator of potential antioxidant activity and may play a crucial role in various biological interactions. A systematic preliminary screening is essential to map its bioactivity profile and determine its potential as a therapeutic agent.

A Tiered Screening Philosophy

The initial evaluation of a novel compound should be strategic, employing a battery of cost-effective and high-throughput in vitro assays. This Tier 1 screening approach is designed to cast a wide net, identifying any significant biological effects at pharmacologically relevant concentrations. A positive result, or "hit," in any of these primary assays provides the empirical basis for progressing to more specialized and mechanistically focused Tier 2 studies.

Compound Handling and Safety Precautions

Prior to initiating any experimental work, a thorough review of safety information is mandatory. While specific toxicity data for this compound is not available, data from related benzofuran compounds should be consulted to infer potential hazards.

-

Safety Data Sheet (SDS) Review: Assume the compound may be an irritant to the skin, eyes, and respiratory system.[6][7] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a chemical fume hood.[6][8]

-

Stock Solution Preparation:

-

Accurately weigh the compound using an analytical balance.

-

Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Ensure the final DMSO concentration in cell-based assays does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[9]

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to maintain stability.

-

Tier 1 Screening: The Foundational Bioactivity Cascade

The following assays form the core of the preliminary screening plan. Each section explains the rationale, provides a detailed protocol, and outlines data presentation.

Cytotoxicity and Antiproliferative Screening

Causality: The benzofuran nucleus is a common feature in compounds with potent anticancer activity.[1][10][11] Therefore, the primary screen must assess both general cytotoxicity and selective antiproliferative effects against cancer cell lines.

This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.[9][12] Living cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[12][13]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast, A549 lung) and a non-cancerous cell line (e.g., HEK293 kidney) into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

-

Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-